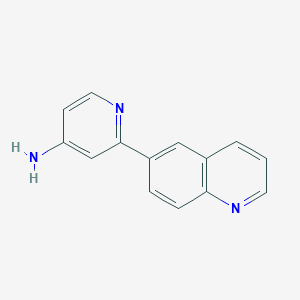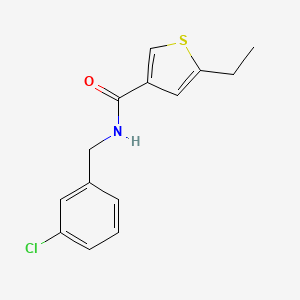![molecular formula C12H17BrN2O B4779505 4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4779505.png)
4-bromo-N-[3-(dimethylamino)propyl]benzamide
Vue d'ensemble
Description
4-bromo-N-[3-(dimethylamino)propyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as 'BDMP' and is a member of the benzamide family. BDMP is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Applications De Recherche Scientifique
Antifungal Activity
4-bromo-N-[3-(dimethylamino)propyl]benzamide derivatives show significant antifungal activity. Novel molecules related to this compound, including esters, hydrazides, and hydrazones, have been synthesized and tested against phytopathogenic fungi and yeast. The strongest inhibition was observed in compounds similar to 4-bromo-N-[3-(dimethylamino)propyl]benzamide, demonstrating their potential in antifungal applications (Ienascu et al., 2018).
Synthesis and Characterization in Metal Complexes
Research has been conducted on the synthesis and characterization of metal complexes involving 4-bromo-N-[3-(dimethylamino)propyl]benzamide derivatives. These studies involve analyzing the crystal and molecular structures, confirming the formation of metal complexes, and exploring their properties (Binzet et al., 2009).
Chemical Oscillations in Reactions
The compound has been studied in the context of chemical oscillations, particularly in reactions with bromate. This research provides insight into the redox potential and spectroscopic behaviors of related compounds in certain chemical reactions, highlighting its relevance in understanding complex chemical dynamics (Bell & Wang, 2015).
Intermolecular Interactions
Studies on 4-bromo-N-[3-(dimethylamino)propyl]benzamide derivatives have also focused on their intermolecular interactions. This includes synthesizing new derivatives, analyzing their crystal structures, and conducting computational studies to understand these interactions in depth, which is crucial for designing drugs and materials (Saeed et al., 2020).
Synthesis of Novel Compounds
Additionally, there has been research on the synthesis of novel compounds using 4-bromo-N-[3-(dimethylamino)propyl]benzamide derivatives. This includes synthesizing compounds with potential antimicrobial activity and exploring their biological activities, which could lead to the development of new therapeutic agents (Chaitanya et al., 2018).
Mitosis Inhibition
Another application is the investigation of its derivatives for mitosis inhibition in plant cells. This typeof research is vital for understanding the mechanisms of cell division and has potential implications in agricultural sciences and plant biology (Merlin et al., 1987).
Fluorescent Properties
Research on the fluorescent properties of 4-bromo-N-[3-(dimethylamino)propyl]benzamide derivatives has been conducted. This includes synthesizing water-soluble derivatives and investigating their concentration, pH, and solvent effects on fluorescence. Such research is significant in the field of chemical sensing and molecular probes (Zhengneng, 2012).
Drug Synthesis
There's also interest in the synthesis of pharmaceutical drugs using derivatives of this compound. An example is the synthesis of nilotinib, an anticancer drug, where related compounds are used as intermediates in the synthesis process, showcasing the compound's role in medicinal chemistry (Wang Cong-zhan, 2009).
Receptor Binding Studies
Compounds related to 4-bromo-N-[3-(dimethylamino)propyl]benzamide have been synthesized and evaluated for their ability to bind to receptors in the brain, indicating potential applications in the development of drugs targeting neurological disorders (Kelley et al., 1990).
Synthesis of Antagonists
The compound has been utilized in the synthesis of non-peptide small molecular antagonists. This involves complex reactions and characterizations that contribute to the development of new therapeutic agents (Bi, 2015).
Propriétés
IUPAC Name |
4-bromo-N-[3-(dimethylamino)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-15(2)9-3-8-14-12(16)10-4-6-11(13)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPSVJMEZYIMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[3-(dimethylamino)propyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide](/img/structure/B4779423.png)
![1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4779425.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4779439.png)
![2,3,4,5,6-pentafluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4779442.png)
![2-{[(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4779444.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4779458.png)

![N-(4-{[(3-chloro-4-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4779466.png)
![2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4779470.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B4779477.png)
![{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B4779480.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4779496.png)
![2-[3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4779510.png)